Cas no 5467-89-0 (2-Pyridinemethanol, a,a-bis(4-methylphenyl)-)

2-Pyridinemethanol, a,a-bis(4-methylphenyl)- structure
5467-89-0 structure
Product Name:2-Pyridinemethanol, a,a-bis(4-methylphenyl)-
CAS No:5467-89-0
MF:C20H19NO
MW:289.370965242386
CID:377383
PubChem ID:230499
Update Time:2025-04-19

2-Pyridinemethanol, a,a-bis(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinemethanol, a,a-bis(4-methylphenyl)-
    • bis(4-methylphenyl)-pyridin-2-ylmethanol
    • bis(4-methylphenyl)-pyridin-2-yl-methanol
    • [2]Pyridyl-di-p-tolyl-methanol
    • AC1L5JNN
    • AC1Q76TM
    • AG-K-10305
    • AR-1I0363
    • bis(4-methylphenyl)(pyridin-2-yl)methanol
    • bis(4-methylphenyl)-2-pyridylmethanol
    • CTK5A2233
    • NSC25443
    • DTXSID40282328
    • CHEMBL1998481
    • NSC-25443
    • 5467-89-0
    • NCI60_002039
    • Inchi: 1S/C20H19NO/c1-15-6-10-17(11-7-15)20(22,19-5-3-4-14-21-19)18-12-8-16(2)9-13-18/h3-14,22H,1-2H3
    • InChI Key: FPIMNMKNIFZJKX-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CN=1)(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 289.14677
  • Monoisotopic Mass: 289.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • PSA: 33.12
  • LogP: 3.98260
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.